molecular formula C7H11O8P B1206780 Shikimate-3-phosphate CAS No. 63959-45-5

Shikimate-3-phosphate

Cat. No. B1206780
CAS RN: 63959-45-5
M. Wt: 254.13 g/mol
InChI Key: QYOJSKGCWNAKGW-PBXRRBTRSA-N
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Description

Synthesis Analysis

The efficient synthesis of shikimate-3-phosphate has been a subject of significant interest due to its central role in the shikimate pathway. A notable method for synthesizing S3P involves the enzymatic phosphorylation of shikimate using a stable recombinant shikimate kinase, yielding high purity and good yield of S3P through a biocatalytic process (Schoenenberger et al., 2018). Another approach uses selective protection and phosphorylation steps, simplifying the synthesis from d-(−)-shikimic acid (Shih & Wu, 2000).

Molecular Structure Analysis

Solid-state NMR techniques have elucidated the molecular structure and binding interactions of S3P, especially when bound to EPSP synthase. For instance, rotational-echo double-resonance (REDOR) 31P NMR has been used to measure intra- and intermolecular distances for S3P and related compounds when bound to EPSP synthase, revealing the proximity of S3P to other molecules in the enzyme's binding site (Christensen & Schaefer, 1993).

Chemical Reactions and Properties

The reaction mechanism of EPSP synthase, involving S3P, has been thoroughly investigated. The enzyme catalyzes the reversible condensation of phosphoenolpyruvate and S3P, a process initially thought to proceed through an addition-elimination mechanism, forming a transient methyl group. This mechanism is supported by isotope effects and exchange studies, affirming the critical role of S3P in the enzymatic synthesis of EPSP (Grimshaw et al., 1982).

Physical Properties Analysis

The physical properties of S3P, such as its binding interactions and conformational changes upon binding to EPSP synthase, have been studied using various NMR techniques. These studies show that S3P binding induces significant conformational changes in EPSP synthase, suggesting a complex interaction that affects the enzyme's activity and its interaction with inhibitors like glyphosate (Borges et al., 2006).

Chemical Properties Analysis

The chemical properties of S3P, particularly its role as a substrate for EPSP synthase and its interactions with glyphosate, underline its significance in the biosynthesis of aromatic amino acids and as a target for herbicide action. X-ray crystallography has provided insights into the enzyme-substrate interaction and the basis for glyphosate insensitivity, which is crucial for designing glyphosate-resistant crops and new herbicides (Eschenburg et al., 2002).

Scientific Research Applications

Enzymatic Synthesis and Biochemical Applications

Shikimate-3-phosphate, a central metabolite in the shikimate pathway, is a substrate for the enzyme 5-enolpyruvyl-shikimate 3-phosphate synthase, which has significant implications in infectious diseases and herbicide research. A study by Schoenenberger et al. (2018) developed an efficient one-step enzymatic phosphorylation method to produce shikimate-3-phosphate, facilitating its use in biochemical applications and potentially scaling up its production (Schoenenberger et al., 2018).

EPSP Synthase and Herbicide Resistance

The enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), involved in synthesizing essential amino acids, is a target for glyphosate, a common herbicide. Leino et al. (2020) developed a bioinformatics method to assess the potential sensitivity of organisms to glyphosate based on EPSPS enzyme types, which could impact the diversity of microbial communities, including the human gut microbiome (Leino et al., 2020).

Mechanism of EPSP Synthase

Understanding the mechanism of EPSP synthase, which synthesizes 5-enolpyruvylshikimate 3-phosphate from shikimate 3-phosphate, is crucial for developing herbicides and understanding their biochemical impact. Bondinell et al. (1971) investigated the enzymic synthesis of 5-enolpyruvylshikimate 3-phosphate, contributing to the understanding of how this enzyme functions (Bondinell et al., 1971).

Antiparasitic Drug Development

The presence of the shikimate pathway in apicomplexan parasites, as identified by Roberts et al. (1998), offers potential targets for antiparasitic drug development. They found that the inhibition of the shikimate pathway enzyme 5-enolpyruvyl shikimate 3-phosphate synthase by glyphosate affected the growth of parasites like Toxoplasma gondii and Plasmodium falciparum, indicating a new avenue for developing antiparasitic agents (Roberts et al., 1998).

Safety And Hazards

Shikimate-3-phosphate has hazard classifications of Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating it can cause skin irritation, eye irritation, and may cause respiratory irritation .

Future Directions

The shikimate pathway, including the production of Shikimate-3-phosphate, is a crucial target for developing antimicrobial agents and herbicides . Researchers are challenged to search for new molecules and investigate their modes of action . The study of the glyphosate target enzyme will provide clues about the potential effect of the herbicide .

properties

IUPAC Name

(3R,4S,5R)-4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOJSKGCWNAKGW-PBXRRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10981376
Record name 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10981376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Shikimate-3-phosphate

CAS RN

63959-45-5
Record name Shikimic acid-3-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063959455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10981376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Shikimic acid 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301781
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,230
Citations
MR Boocock, JR Coggins - Febs Letters, 1983 - Elsevier
… with respect to shikimate-3-phosphate. The kinetic patterns … or glyphosate can bind to an enzyme:shikimate-3-phosphate … that glyphosate binds to an enzyme : shikimate-3-phosphate …
Number of citations: 377 www.sciencedirect.com
G Forlani, B Parisi, E Nielsen - Plant Physiology, 1994 - academic.oup.com
The shikimate pathway enzyme 5-enol-pyruvyl-shikimate-3-phosphate (EPSP) synthase (3-phosphoshikimate-1-carboxyvinyl transferase, EC 2.5.1.19) was purified from cultured maize …
Number of citations: 54 academic.oup.com
S Eschenburg, ML Healy, MA Priestman… - Planta, 2002 - Springer
… with unaltered affinity for its first substrate, shikimate-3-phosphate (S3P), but displays a 30-fold … Keywords 5-Enoylpyruvyl shikimate-3-phosphate synthase Æ Glyphosate Æ Herbicide …
Number of citations: 146 link.springer.com
WE Bondinell, J Vnek, PF Knowles, M Sprecher… - Journal of Biological …, 1971 - ASBMB
… on carbon 2 by the 5hydroxyl group of shikimate 3-phosphate. … The isolation of shikimate 3-phosphate was improved. … have resulted from isomerization of shikimate 3-phosphate to 4-…
Number of citations: 113 www.jbc.org
M Ribeiro Marques, J Henrique Pereira… - Current Drug …, 2007 - ingentaconnect.com
… Apparently, the binding of shikimate-3-phosphate is … whether binding of shikimate-3-phosphate alone is enough to … while the binding site of shikimate-3-phosphate is located primarily in …
Number of citations: 44 www.ingentaconnect.com
AM Christensen, J Schaefer - Biochemistry, 1993 - ACS Publications
… NMR was used to obtain internuclear distances for shikimate 3-phosphate (S3P) and N-(… )1 synthase catalyzes the reversible condensation of shikimate 3-phosphate (S3P) and phospho…
Number of citations: 117 pubs.acs.org
MR Marzabadi, KJ Gruys, PD Pansegrau… - Biochemistry, 1996 - ACS Publications
… in its herbicidal ternary complex with enzyme and shikimate 3-phosphate (S3P). A kinetic … 4 confirm the expected interaction at the shikimate 3-phosphate site. However, the chemical …
Number of citations: 47 pubs.acs.org
ML Peterson, SD Corey, JL Font, MC Walker… - Bioorganic & Medicinal …, 1996 - Elsevier
… This suggests that the bridging oxygen in the 3-phosphate group plays a critical role in enzyme recognition, as observed previously with a series of 4,5-dideoxy shikimate 3-phosphate …
Number of citations: 24 www.sciencedirect.com
G Forlani - Journal of plant physiology, 1997 - Elsevier
… of the carboxyvinyl group of phosphoenolpyruvate (PEP) to shikimate3-phosphate (S3P), is catalyzed by 5-enol-pyruvyl-shikimate3-phosphate (EPSP) synthase (3-phosphoshikimate l-…
Number of citations: 23 www.sciencedirect.com
G Forlani, E Nielsen, ML Racchi - Plant Science, 1992 - Elsevier
… Partbier, N-(phosphono methyl)glycine (glyphosate) tolerance in Euglena gracilis acquired by either overproduced or resistant 5enolpyruvyl shikimate-3-phosphate synthase. Eur. J. …
Number of citations: 45 www.sciencedirect.com

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